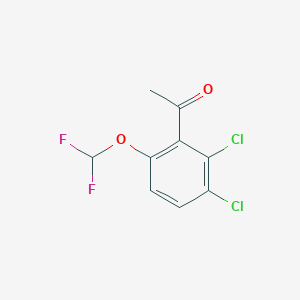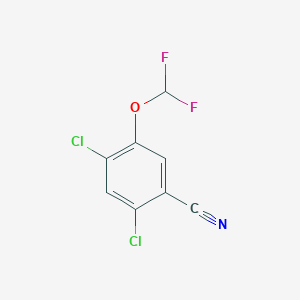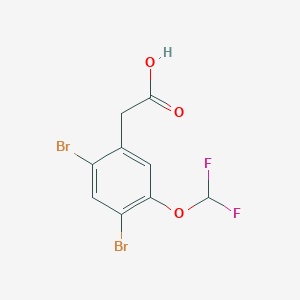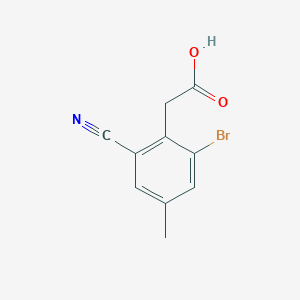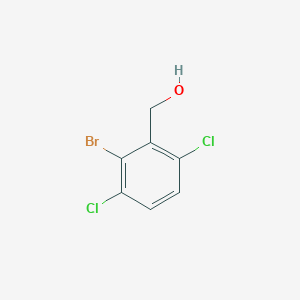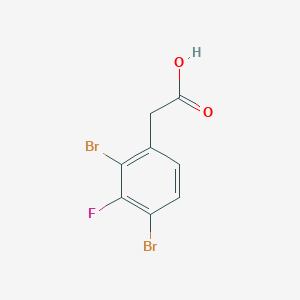![molecular formula C11H14N2O B1410938 [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine CAS No. 1993316-69-0](/img/structure/B1410938.png)
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine
Descripción general
Descripción
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine: is a versatile chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.245 g/mol . This compound is primarily used in scientific research due to its unique structure, which allows for diverse applications, including drug synthesis and material fabrication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine typically involves the reaction of 6-hydroxypyridine-3-carbaldehyde with pent-4-yn-1-ol in the presence of a base to form the intermediate 6-(pent-4-ynyloxy)pyridine-3-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: The compound is utilized in the fabrication of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism by which [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine: shares structural similarities with other pyridine derivatives such as 6-(ethoxy)pyridin-3-ylmethylamine and 6-(prop-2-ynyloxy)pyridin-3-ylmethylamine .
Uniqueness
What sets this compound apart is its unique pent-4-ynyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific molecular interactions and properties .
Propiedades
IUPAC Name |
(6-pent-4-ynoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-7-14-11-6-5-10(8-12)9-13-11/h1,5-6,9H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULQBNGWWGYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


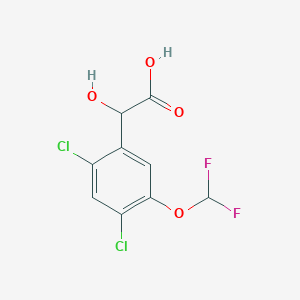

![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)

![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)
